Miraxid

Description

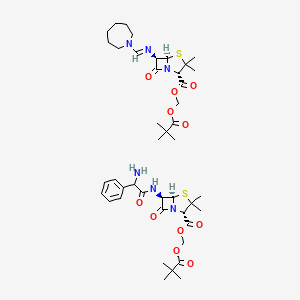

Structure

2D Structure

Properties

CAS No. |

98445-47-7 |

|---|---|

Molecular Formula |

C43H62N6O11S2 |

Molecular Weight |

903.1 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C22H29N3O6S.C21H33N3O5S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);12,14-15,17H,6-11,13H2,1-5H3/t13?,14-,15+,18-;14-,15+,17-/m11/s1 |

InChI Key |

OWPUISNKTHIHSM-HJRDKPTPSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C |

Synonyms |

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-(2,2-dimethyl-1-oxopropoxy) Miraxid |

Origin of Product |

United States |

Mechanistic Biochemistry of Prodrug Bioactivation

Enzymatic Hydrolysis Pathways of Pivampicillin (B1678493) to Ampicillin (B1664943)

Pivampicillin is a pivaloyloxymethyl ester prodrug of the broad-spectrum penicillin antibiotic, ampicillin. taylorandfrancis.com This chemical modification masks the polar carboxylic acid group of ampicillin, rendering the molecule more lipophilic and thereby significantly improving its absorption from the gastrointestinal tract. taylorandfrancis.com Following absorption, pivampicillin is rapidly and completely hydrolyzed in the body to release the active ampicillin. patsnap.commdpi.com

The bioactivation is a one-step enzymatic process catalyzed by non-specific esterases present in tissues and blood. patsnap.comnih.gov These enzymes cleave the ester bond, yielding three products: ampicillin, formaldehyde (B43269), and pivalic acid. taylorandfrancis.com The active ampicillin can then exert its antibacterial effect by inhibiting the synthesis of bacterial cell walls. patsnap.com

Hydrolysis Reaction of Pivampicillin

| Prodrug | Active Drug | Byproducts |

|---|

Enzymatic Hydrolysis Pathways of Pivmecillinam (B1664848) to Mecillinam (B1665348)

Similar to pivampicillin, pivmecillinam is an orally active pivaloyloxymethyl ester prodrug. patsnap.comwikipedia.org It is designed to deliver the active antibiotic mecillinam, which has a targeted spectrum of activity, primarily against Gram-negative bacteria. nih.govurology-textbook.com Mecillinam itself has poor gastrointestinal absorption, necessitating its administration as a prodrug. nih.govkarger.com

Upon oral administration, pivmecillinam is well-absorbed and subsequently undergoes rapid enzymatic hydrolysis. patsnap.comurology-textbook.com This transformation is mediated by esterases found in the intestinal mucosa, liver, and blood, which break the ester linkage. patsnap.com This cleavage releases the active agent, mecillinam, along with formaldehyde and pivalic acid. toku-e.com Mecillinam then selectively binds to penicillin-binding protein 2 (PBP2), disrupting bacterial cell wall synthesis and leading to cell lysis. patsnap.com

Hydrolysis Reaction of Pivmecillinam

| Prodrug | Active Drug | Byproducts |

|---|

Identification and Characterization of Responsible Esterase Enzymes in In Vitro Systems

The bioactivation of ester prodrugs like pivampicillin and pivmecillinam is not dependent on a single, specific enzyme but rather a broad range of ubiquitous cellular esterases. researchgate.netnih.gov These enzymes are widely distributed throughout the body, with significant activity found in the liver, intestinal mucosa, and blood. nih.govpatsnap.com In vitro studies have confirmed that these esterases efficiently hydrolyze the acyloxymethyl ester bond characteristic of these prodrugs. taylorandfrancis.comnih.gov

Research has shown that carboxylesterases are key players in this process. researchgate.net These enzymes exhibit broad substrate specificity, allowing them to act on a variety of ester-containing compounds. nih.gov The hydrolytic process follows Michaelis-Menten kinetics, indicating a classic enzyme-substrate interaction. nih.gov While penicillinase can also promote intensive hydrolysis of pivampicillin monolayers in experimental settings, it was observed that dog liver esterase did not show action under the same conditions, highlighting the complexity and potential species-specificity of enzyme activity. nih.gov The efficiency of these esterases ensures that the conversion from the prodrug to the active drug is rapid and extensive, leading to high bioavailability of the active antibiotic. taylorandfrancis.comurology-textbook.com

Biochemical Pathways Involved in Pivalate (B1233124) Moiety Formation and Metabolism within Biological Systems

The hydrolysis of both pivampicillin and pivmecillinam results in the formation of a pivalate moiety, chemically known as pivalic acid or trimethylacetic acid. mdpi.comwikipedia.org This byproduct undergoes its own distinct metabolic pathway. Pivalic acid is activated in the body by forming a thioester with coenzyme A (CoA), creating pivaloyl-CoA. nih.gov

This activation has metabolic consequences. The formation of pivaloyl-CoA can lead to the sequestration of the body's free Coenzyme A pool. nih.gov Pivaloyl-CoA can then form a conjugate with carnitine, creating pivaloylcarnitine, which is subsequently excreted in the urine. wikipedia.orgnih.gov This process can lead to a depletion of carnitine levels in the body. wikipedia.org Studies using isolated rat hepatocytes have shown that the activation of pivalate to pivaloyl-CoA is a crucial step in its biochemical toxicology, and the sequestration of coenzyme A is associated with the inhibition of certain metabolic processes, such as pyruvate (B1213749) oxidation. nih.gov The biosynthesis and biodegradation of pivalic acid have also been studied in bacteria, involving pathways such as B₁₂-dependent isomerization. researchgate.netnih.gov

Molecular Pharmacology and Penicillin Binding Protein Pbp Engagement Preclinical Focus

Detailed Analysis of Ampicillin-Penicillin Binding Protein (PBP) Interactions and Inhibition Kinetics.nih.govoup.com

Ampicillin (B1664943), a β-lactam antibiotic, functions by forming a stable, covalent acyl-enzyme complex with the active site serine of various PBPs. oup.com This acylation process effectively inactivates the enzyme, preventing it from carrying out its essential role in peptidoglycan synthesis. The interaction can be described by a kinetic model involving an initial noncovalent binding (Michaelis complex formation) followed by the covalent acylation. oup.com

The primary targets of ampicillin are the transpeptidase domains of high-molecular-weight PBPs. researchgate.net These domains are responsible for cross-linking the peptide side chains of the peptidoglycan strands, a critical step for maintaining the structural integrity of the cell wall. nih.gov By inhibiting this transpeptidation reaction, ampicillin weakens the cell wall, ultimately leading to cell lysis and bacterial death. nih.gov The inhibitory potency of a β-lactam for a PBP is often expressed as the c50, which is the concentration of the antibiotic required to inhibit 50% of the PBP molecules at a steady state. oup.com

The efficacy of ampicillin is determined by the rates of acylation (k₂) and deacylation (k₃). oup.com A high rate of acylation and a very slow rate of deacylation lead to the accumulation of the inactivated PBP, effectively shutting down cell wall synthesis. oup.com Studies have shown that resistant strains of bacteria may exhibit PBPs with slower acylation and more rapid deacylation rates. researchgate.net For instance, kinetic studies with Staphylococcus aureus have demonstrated that PBPs 1 and 2 from resistant strains have slower acylation and faster deacylation rates compared to susceptible strains. researchgate.net The second-order rate constant for acylation (k₂/K'), a key indicator of inhibitory activity, can be determined experimentally. nih.gov

| PBP Target | Organism | Acylation Rate (k₂) | Deacylation Rate (k₃) | Acylation Efficiency (k₂/Kd) (M-1s-1) |

|---|---|---|---|---|

| PBP2x (susceptible) | Streptococcus pneumoniae | 180 s-1 | - | - |

| PBP2a (resistant) | Staphylococcus aureus | 0.001 - 0.2 s-1 | - | 15 |

Detailed Analysis of Mecillinam-Penicillin Binding Protein 2 (PBP2) Interactions and Inhibition Kinetics.nih.govasm.org

Mecillinam (B1665348), another active component of Miraxid, exhibits a highly selective mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2). nih.govasm.org This specificity distinguishes it from many other β-lactam antibiotics and results in a unique set of morphological and functional consequences for the bacterial cell.

Mecillinam demonstrates a pronounced affinity for PBP2, an essential enzyme involved in the elongation of the bacterial cell wall. asm.org This high selectivity has been confirmed in various bacterial species, including Escherichia coli and Klebsiella pneumoniae. asm.orgresearchgate.net In K. pneumoniae, for example, mecillinam shows preferential binding to PBP2 with a 50% inhibitory concentration (IC50) of less than 0.0075 mg/liter. researchgate.net PBP2 is a key component of the "Rod system" or elongasome, a protein complex responsible for maintaining the rod shape of many bacteria. nih.gov By specifically inhibiting PBP2, mecillinam disrupts the normal process of cell wall elongation. asm.org This targeted inhibition means that other PBPs involved in different aspects of cell wall synthesis, such as cell division, remain largely unaffected at therapeutic concentrations.

The inhibition of PBP2's transpeptidase activity by mecillinam leads to a cascade of events that dramatically alter bacterial morphology. asm.org Unable to properly elongate, the bacteria lose their characteristic rod shape and begin to form large, spherical cells. asm.org This morphological change is a direct consequence of the disruption of the elongasome machinery. nih.gov Prolonged inhibition of PBP2 ultimately leads to cell lysis and death. patsnap.comtoku-e.com The mechanism of lysis is thought to involve not only the weakening of the cell wall but also the induction of a futile cycle of cell wall synthesis and degradation. asm.org This toxic cycle, where the cell continues to attempt to synthesize new peptidoglycan that cannot be properly incorporated, contributes significantly to the lethal activity of mecillinam. nih.gov

| PBP Target | Organism | IC50 (mg/L) |

|---|---|---|

| PBP2 | Klebsiella pneumoniae | <0.0075 |

Structural Biology of Active Moiety-PBP Complexes (e.g., Crystallography, Cryo-Electron Microscopy)

The precise molecular interactions between the active moieties of this compound and their PBP targets have been elucidated through high-resolution structural studies. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided detailed snapshots of these drug-target complexes, revealing the atomic basis of their inhibitory mechanisms.

Crystal structures of PBP-ampicillin complexes have been determined for several PBPs. For example, the crystal structure of Escherichia coli PBP6 in an acyl-enzyme intermediate with ampicillin has been resolved to 1.8 Å. nih.gov Similarly, the crystal structure of PBP2 from Clostridioides difficile in complex with ampicillin has been determined at a resolution of 3.0 Å. researchgate.net These structures confirm the covalent modification of the active site serine by ampicillin and provide insights into the specific amino acid residues that contribute to binding and catalysis.

More recently, cryo-EM has emerged as a powerful tool for studying large, dynamic protein complexes, including those involved in bacterial cell wall synthesis. The structure of the E. coli RodA-PBP2 complex, a key component of the elongasome, has been determined by cryo-EM. nih.gov This has provided a structural framework for understanding how mecillinam's inhibition of PBP2 disrupts the entire elongation machinery. Cryo-EM studies have also revealed that the RodA-PBP2 complex is highly dynamic, transitioning between open and closed states, which is crucial for its function. researchgate.net

| Complex | Organism | Method | Resolution (Å) |

|---|---|---|---|

| PBP6-Ampicillin | Escherichia coli | X-ray Crystallography | 1.8 |

| PBP2-Ampicillin | Clostridioides difficile | X-ray Crystallography | 3.0 |

| RodA-PBP2 | Escherichia coli | Cryo-Electron Microscopy | - |

In Vitro Bactericidal and Bacteriostatic Molecular Mechanisms of Ampicillin and Mecillinam

The in vitro antibacterial activity of ampicillin and mecillinam can be characterized as either bactericidal, resulting in bacterial cell death, or bacteriostatic, leading to the inhibition of bacterial growth. This distinction is not always absolute and can depend on the bacterial species, the concentration of the antibiotic, and the specific experimental conditions.

Ampicillin is generally considered to be bactericidal. Its mechanism of action, the inhibition of cell wall synthesis, leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death. This bactericidal effect is most pronounced in actively growing and dividing bacteria. However, at lower concentrations, ampicillin may only exhibit bacteriostatic activity.

Mecillinam's interaction with PBP2 also leads to a lethal outcome for the bacteria, classifying it as a bactericidal agent. The disruption of cell wall elongation and the subsequent formation of osmotically fragile spherical cells is an irreversible process that results in cell lysis. In vitro studies have shown a significant difference between the minimal inhibitory concentration (MIC) and the minimal bactericidal concentration (MBC) for mecillinam against certain bacteria, suggesting that its bactericidal activity may be concentration-dependent.

The following table provides a summary of the in vitro bactericidal and bacteriostatic mechanisms of ampicillin and mecillinam:

| Antibiotic | Primary Mechanism | Molecular Action | Resultant Effect | Classification |

| Ampicillin | Inhibition of cell wall synthesis | Binds to and inactivates multiple PBPs, inhibiting peptidoglycan cross-linking. | Weakened cell wall, leading to cell lysis and death. | Primarily Bactericidal |

| Mecillinam | Inhibition of cell wall elongation | Selectively binds to PBP2, disrupting the synthesis of the cell wall during elongation. | Formation of osmotically unstable spherical cells, leading to lysis. | Primarily Bactericidal |

Preclinical Antimicrobial Efficacy and Resistance Studies in Vitro and Animal Models

In Vitro Antimicrobial Spectrum and Potency of Ampicillin (B1664943) and Mecillinam (B1665348) against Relevant Bacterial Pathogens

Ampicillin is a broad-spectrum, semi-synthetic aminopenicillin developed for activity against both Gram-positive and Gram-negative organisms. la.gov Its spectrum of activity includes genera such as Staphylococcus, Streptococcus, Corynebacterium, Clostridium, Escherichia, Klebsiella, Shigella, Salmonella, Proteus, and Pasteurella, although acquired resistance has become common in many of these species. la.gov Initially, ampicillin was effective against organisms like Proteus mirabilis, E. coli, Shigella, Salmonella, Haemophilus, and Neisseria species. la.gov However, due to changing susceptibility patterns, its use against infections like E. coli urinary tract infections (UTIs) often requires specific sensitivity testing. la.gov In comparative in vitro tests against hundreds of clinical isolates, a higher percentage of Gram-negative bacilli and Streptococcus faecalis were inhibited by ampicillin than by tetracycline (B611298) or chloramphenicol. nih.govbmj.com

Mecillinam, an amidinopenicillin, exhibits a different spectrum, with potent antibacterial activity primarily directed against Enterobacterales. oup.com Its activity against other Gram-negative bacteria, as well as Gram-positive organisms, is relatively low. oup.com Species such as Pseudomonas spp., Enterococcus faecalis, and Staphylococcus aureus are generally resistant to mecillinam. oup.com Despite initial concerns about its in vitro activity against Staphylococcus saprophyticus (MICs reported as 8–64 mg/L), clinical studies have demonstrated high cure rates in UTIs caused by this pathogen. oup.com Mecillinam has shown high susceptibility rates exceeding 90% for Escherichia coli, including resistant phenotypes like extended-spectrum β-lactamase (ESBL)-producing strains. nih.gov High rates of susceptibility are also reported for other uropathogens, including Klebsiella spp., Enterobacter spp., and Citrobacter spp. nih.gov Notably, mecillinam retains activity against many ampicillin-resistant E. coli strains, including those producing AmpC enzymes and many ESBLs. nih.gov

In Vitro Antimicrobial Spectrum

| Bacterial Group/Species | Ampicillin Activity | Mecillinam Activity |

|---|---|---|

| Gram-Positive Cocci (e.g., Staphylococcus, Streptococcus) | Generally Susceptible (resistance can be high) la.gov | Low Activity/Resistant oup.com |

| Enterobacterales (e.g., E. coli, Klebsiella spp.) | Variable (resistance is widespread) la.gov | Potent Activity (including many resistant strains) oup.comnih.gov |

| Pseudomonas spp. | Resistant la.gov | Resistant oup.com |

| Enterococcus faecalis | Susceptible (some resistance) nih.gov | Resistant oup.com |

| ESBL-producing Enterobacterales | Resistant idsociety.org | Good Activity oup.comnih.govnih.gov |

Time-Kill Kinetics and Post-Antibiotic Effects in Bacterial Culture Models

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after a limited exposure to an antimicrobial agent. nih.gov This phenomenon is an important consideration in understanding the pharmacodynamics of antibiotics. researchgate.net

In studies on E. coli, ampicillin alone has been shown to induce a concentration-dependent PAE. nih.govoup.com One study found that after a 0.5-hour exposure, the PAE of ampicillin against E. coli was not significant, and bacteria could regrow after the antibiotic was removed. nih.gov However, longer exposures resulted in more significant effects. nih.gov Mecillinam also induces a concentration-dependent and often long PAE (greater than 3 hours) on E. coli. nih.govoup.com

When mecillinam is combined with other β-lactam antibiotics like ampicillin, a synergistic in-vitro PAE is observed against E. coli. nih.govoup.com The combination of mecillinam and ampicillin induces a longer PAE than the sum of the PAEs of the individual agents. nih.govoup.com For instance, a combination of 4 mg/L each of mecillinam and ampicillin resulted in a PAE of 4.9 hours, whereas the sum of their individual PAEs at that concentration was 3.5 hours. oup.com This synergistic effect is often seen concomitantly with the formation of spheroplasts, a morphological change induced by mecillinam's high affinity for penicillin-binding protein 2 (PBP 2). nih.govoup.com In addition to the synergistic PAE, the combination of mecillinam and ampicillin demonstrates a more prominent initial killing effect compared to the individual drugs. nih.govoup.com

Post-Antibiotic Effect (PAE) against E. coli

| Antibiotic/Combination (Concentration) | Observed PAE (hours) | Note |

|---|---|---|

| Ampicillin (4 mg/L) | ~1.5 oup.com | Concentration-dependent PAE nih.govoup.com |

| Mecillinam (4 mg/L) | ~2.0 oup.com | Concentration-dependent, long PAE nih.govoup.com |

| Mecillinam (4 mg/L) + Ampicillin (4 mg/L) | 4.9 oup.com | Synergistic effect; longer than the sum of individual PAEs nih.govoup.com |

Analysis of Bacterial Resistance Mechanisms to Ampicillin and Mecillinam (in vitro and non-clinical models)

Bacteria can develop resistance to β-lactam antibiotics like ampicillin and mecillinam through several primary mechanisms. nih.govreactgroup.org These include the enzymatic degradation of the antibiotic, alterations in the target proteins, and changes in membrane permeability that limit drug accumulation. insightsociety.org For ampicillin, common resistance pathways involve the production of β-lactamase enzymes, modifications to penicillin-binding proteins (PBPs), reduced permeability of the outer membrane, and increased expression of efflux pumps. nih.gov Mecillinam resistance can also arise from multiple pathways, and while it is easily selected for in laboratory settings, clinical resistance has remained relatively low. diva-portal.org

One of the most significant mechanisms of resistance to β-lactam antibiotics is their inactivation by bacterial enzymes called β-lactamases. acs.orgyoutube.com These enzymes hydrolyze the peptide bond within the characteristic β-lactam ring, rendering the antibiotic ineffective. acs.orgmdpi.com The production of β-lactamases is a primary cause of resistance to ampicillin in many Gram-negative bacteria. la.govmdpi.com In fact, the majority of ampicillin resistance in E. coli (up to 90%) is attributed to TEM-1, a common type of β-lactamase. mdpi.com The addition of a β-lactamase inhibitor, such as sulbactam (B1307) or clavulanic acid, can restore the activity of ampicillin against many of these resistant strains. oup.comnih.gov Studies have shown that a high percentage of ampicillin-resistant, β-lactamase-producing Enterobacterales, Haemophilus spp., and staphylococci become susceptible to ampicillin when it is combined with sulbactam. nih.gov

Mecillinam has been demonstrated to be relatively stable against hydrolysis by various β-lactamases compared to other penicillins. nih.gov This stability allows it to retain activity against many ampicillin-resistant isolates, including those that produce AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs). nih.gov In vitro studies have confirmed that mecillinam is active against a high percentage of ESBL-producing E. coli isolates. oup.comnih.gov However, certain β-lactamases, such as OXA-3, can confer resistance to mecillinam. oup.com For some resistant organisms, synergy can be achieved by adding a β-lactamase inhibitor like clavulanic acid, which can restore susceptibility to mecillinam in strains with AmpC and classical TEM activity. oup.com

β-lactam antibiotics exert their bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. drugbank.comnih.gov A critical mechanism of resistance involves structural changes or mutations in the genes encoding these PBPs, which reduces the binding affinity of the antibiotic to its target. nih.govdiva-portal.org

For ampicillin, resistance in bacteria like Streptococcus pneumoniae and Enterococcus faecium can arise from the production of altered PBPs with low affinity for the antibiotic. la.govnih.gov In penicillin-resistant S. pneumoniae, alterations in PBP1a, PBP2b, and PBP2x are associated with decreased binding affinity for ampicillin. nih.govoup.com Similarly, in non-β-lactamase-producing Haemophilus influenzae, resistance is associated with altered PBPs 3, 4, and 5. nih.gov In Enterococcus faecium, ampicillin resistance is linked to the expression of the low-affinity PBP5, and higher levels of resistance often correlate with mutations in the pbp5 gene that further decrease its affinity for β-lactams. oup.comnih.gov

Mecillinam's primary target is PBP2. asm.org Therefore, alterations in the mrdA gene, which encodes PBP2, can lead to mecillinam resistance. diva-portal.org However, this is not the most common mechanism observed in clinical isolates, likely because these mutations often come with a significant fitness cost. diva-portal.orgnih.gov The main mechanism of resistance in clinical E. coli isolates involves mutations in other genes that indirectly affect the cell's reliance on PBP2. asm.org Specifically, upregulation of the PBP1B-LpoB protein complex can bypass the need for a functional PBP2, thereby conferring resistance when PBP2 is inhibited by mecillinam. diva-portal.orgasm.org

Efflux pumps are transport proteins in the bacterial membrane that can actively extrude antibiotics from the cell, preventing them from reaching their intracellular targets at effective concentrations. nih.govtiktok.com Overexpression of these pumps is a recognized mechanism of resistance. nih.gov

In E. coli, increased expression of efflux pumps can contribute to ampicillin resistance. nih.gov Whole-genome sequencing of laboratory-induced ampicillin-resistant E. coli has identified non-synonymous single nucleotide polymorphisms (SNPs) in the acrB gene, which is part of the major AcrAB-TolC multidrug efflux system. nih.govresearchgate.net This suggests that modifications to this pump system play a role in the development of resistance.

While less emphasized than PBP alterations or enzymatic degradation, efflux systems may also play a role in mecillinam resistance. The complex regulatory networks that control efflux pump expression can be affected by various cellular stresses, including antibiotic exposure, potentially contributing to reduced susceptibility.

In laboratory settings, resistance to ampicillin and mecillinam can be induced through the selection of spontaneous mutations in various genes.

For ampicillin, laboratory induction of resistance in E. coli has been shown to result in non-synonymous SNPs in several genes. nih.govresearchgate.net These include ftsI (which encodes PBP3, another key enzyme in cell wall synthesis), acrB (an efflux pump component), marR (a transcriptional repressor of the AcrAB-TolC efflux pump), and envZ (a sensor kinase involved in regulating outer membrane porins). nih.govresearchgate.net These mutations collectively contribute to resistance by altering antibiotic targets, increasing efflux, and potentially reducing drug influx. nih.gov

Mecillinam resistance can be conferred by mutations in a surprisingly large number of genes, with studies identifying over 100 such loci in E. coli. diva-portal.orgasm.org This large mutational target explains why resistance is easily selected in the laboratory. nih.govasm.org In laboratory-selected mutants, mutations have been found in genes such as mrdA (encoding the PBP2 target), spoT (involved in the stringent response), and various tRNA synthetase-encoding genes. asm.org However, the most prevalent mutations found in clinical isolates of E. coli are loss-of-function mutations in the cysB gene. nih.govasm.org The cysB gene is a regulator of cysteine biosynthesis, and its inactivation leads to resistance by triggering a response that upregulates the PBP1B and LpoB proteins, which can compensate for mecillinam-inhibited PBP2. diva-portal.orgasm.org Many of the other laboratory-selected mutations confer a significant fitness cost, which may explain their rarity in clinical settings. diva-portal.orgnih.gov

In Vitro and Animal Model Synergy Studies of Ampicillin and Mecillinam Combinations

Preclinical evaluations have consistently shown that the combination of ampicillin and mecillinam results in a potentiation of their antibacterial effects. nih.gov In vitro studies, often utilizing checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index, have established the synergistic nature of this pairing against a range of bacteria. nih.govnih.gov Synergy is typically defined by an FIC index of ≤0.5. emerypharma.com

Animal models have further substantiated these in vitro findings. For instance, in a rabbit model of Enterobacteriaceae meningitis, the combination of mecillinam and ampicillin demonstrated a markedly enhanced bactericidal effect against an Escherichia coli strain compared to either drug administered alone. nih.govnih.gov Similarly, studies in mice have shown a strong potentiation of antibacterial activity against E. coli when these two agents are combined. nih.gov Another study utilizing a mouse meningitis model also found the combination to be synergistic against E. coli K1 strains. nih.gov

In Vitro Bactericidal Activity Against E. coli nih.govnih.gov

| Treatment | Mean Decrease in log10 CFU/mL (± SD) |

| Ampicillin alone | 0.07 ± 0.8 |

| Mecillinam alone | 1.6 ± 0.05 |

| Ampicillin + Mecillinam | 3.65 ± 1.02 |

Mechanistic Basis of Synergistic Antimicrobial Activity

The enhanced efficacy of the ampicillin-mecillinam combination stems from their complementary mechanisms of action, both of which target the bacterial cell wall synthesis pathway but at different points. Beta-lactam antibiotics like ampicillin and mecillinam work by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall.

Ampicillin primarily targets PBP1, which is involved in the elongation of the cell wall. Mecillinam, on the other hand, has a high affinity for PBP2, which is responsible for maintaining the rod shape of the bacterium. The simultaneous inhibition of these different PBPs leads to a more profound disruption of cell wall integrity than either agent could achieve on its own. This dual-pronged attack results in the formation of osmotically unstable spherical cells that eventually lyse, leading to a potent bactericidal effect.

This synergistic interaction has been observed to be particularly effective against many members of the Enterobacteriaceae family. oup.com The combination has shown synergy or an additive effect in 60% of combinations tested against ampicillin-resistant Enterobacteriaceae. nih.gov

Potentiation Effects in Mixed Bacterial Populations

While specific preclinical studies focusing solely on the potentiation effects of ampicillin and mecillinam in defined mixed bacterial populations are not extensively detailed in the provided search results, the principle of synergy suggests a potential benefit in such scenarios. The broader spectrum of activity created by the combination could theoretically be advantageous in polymicrobial infections where different bacterial species may have varying susceptibilities to individual agents.

The synergistic action is not universally predictable by in vitro tests alone, as some studies have noted discrepancies between in vitro synergy results and in vivo efficacy. nih.govoup.com For example, while one study reported bacteriostatic synergy in vitro against both E. coli and Klebsiella pneumoniae, bactericidal synergy was only observed against E. coli. nih.govnih.gov This highlights the complexity of predicting the clinical success of antibiotic combinations based solely on laboratory data.

Advanced Synthetic Methodologies and Chemical Biology Applications

Novel Synthetic Routes for Pivampicillin (B1678493) and Pivmecillinam (B1664848)

The synthesis of Pivampicillin and Pivmecillinam has evolved to improve efficiency, yield, and sustainability. These prodrugs are pivaloyloxymethyl esters of Ampicillin (B1664943) and Mecillinam (B1665348), respectively, designed to increase their lipophilicity and oral absorption. nih.govnih.gov

Pivampicillin Synthesis: Traditional synthesis involves the esterification of ampicillin. More recent methodologies focus on optimizing this process. One approach involves the use of chloromethyl pivalate (B1233124), which reacts with the carboxyl group of ampicillin. The reaction conditions, including the choice of solvent and base, are critical to maximizing the yield and purity of the final product.

Pivmecillinam Synthesis: A patented method for the industrial production of Pivmecillinam involves a two-step process. First, 6-aminopenicillanic acid (6-APA) is reacted with 1-hexamethyleneiminecarboxaldehyde dimethyl acetal (B89532) in an alcohol solvent under cooling to produce Mecillinam. Subsequently, Mecillinam is reacted with a halomethyl pivalate (such as chloromethyl or bromomethyl pivalate) in the presence of potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide to yield Pivmecillinam. google.com This method is designed for high yield and industrial scalability.

Chemoenzymatic Approaches in Prodrug Synthesis and Optimization

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions, offering a green and efficient alternative to purely chemical methods. mdpi.com In the context of beta-lactam antibiotic prodrugs, enzymes like lipases and penicillin acylases play a crucial role.

Lipase-Catalyzed Synthesis: Lipases are widely used for the synthesis of ester prodrugs due to their ability to function in non-aqueous environments and their high selectivity. ebrary.net The synthesis of Pivampicillin can be envisioned through a lipase-catalyzed esterification of Ampicillin with a pivaloyloxymethyl donor. This approach can offer high yields and enantioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. Immobilized lipases, in particular, offer advantages in terms of enzyme stability and reusability, making the process more economically viable. researchgate.net

Penicillin Acylase in Prodrug Synthesis: Penicillin G acylase is another key enzyme in the synthesis of beta-lactam antibiotics. While primarily used for the hydrolysis of Penicillin G to produce the 6-APA nucleus, it can also catalyze the reverse reaction—acylation. biotech-asia.org In a chemoenzymatic strategy, an engineered penicillin G acylase could potentially be used to synthesize Ampicillin, which would then be chemically esterified to Pivampicillin. Furthermore, two-enzyme cascade systems have been developed for the one-pot synthesis of Ampicillin from Penicillin G and D-phenylglycine methyl ester, which could be a precursor step in a streamlined synthesis of Pivampicillin. patsnap.com

Design and Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For Pivampicillin and Pivmecillinam, SAR studies focus on modifying their structures to enhance antibacterial activity, broaden their spectrum, or overcome resistance mechanisms. nih.gov

The antibacterial activity of penicillins is intrinsically linked to the beta-lactam ring. Modifications to the acylamino side chain at the C-6 position of the penicillin nucleus significantly impact the antibacterial spectrum and potency. For Pivampicillin, which is a prodrug of Ampicillin, the SAR of Ampicillin itself is highly relevant. The alpha-amino group in the side chain of Ampicillin is crucial for its activity against Gram-negative bacteria.

| Compound | Modification | Key SAR Finding |

| Pivampicillin Analogue | Alteration of the phenylglycyl side chain | Modifications can affect the spectrum of activity and susceptibility to beta-lactamases. |

| Pivmecillinam Analogue | Change in the azepine ring of the amidino group | Variations can influence the binding affinity to PBP2 and antibacterial potency. |

| Pivampicillin Analogue | Replacement of the pivaloyloxymethyl ester | Can alter the rate of hydrolysis and subsequent release of the active drug, impacting bioavailability. |

Radiosynthesis of Labeled Prodrugs and Active Moieties for Mechanistic Pathway Tracing

Radiolabeling of drugs is a critical tool for studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for mechanistic pathway tracing. moravek.com The synthesis of radiolabeled Pivampicillin and Pivmecillinam allows for the in vivo tracking of the prodrug and its active metabolite.

Tritium (B154650) Labeling: A common method for radiolabeling is the introduction of tritium (³H), a radioactive isotope of hydrogen. A study has reported the successful tritium labeling of Mecillinam, the active form of Pivmecillinam. The synthesis involved a ring-closing metathesis reaction to form 2,3,4,7-tetrahydro-1H-azepin-1-carbaldehyde, which was then condensed with trimethylsilyl (B98337) protected penicillanic acid. Subsequent Pd/C catalyzed tritiation yielded [³H₂]-Mecillinam with high radiochemical purity and specific activity. patsnap.com This labeled Mecillinam can be used to study its binding to PBPs and its distribution in bacterial cells and animal models. A similar strategy could be employed to synthesize tritium-labeled Ampicillin for subsequent conversion to radiolabeled Pivampicillin.

Other Isotopes: Other isotopes such as Carbon-14 (¹⁴C) or Iodine-125 (¹²⁵I) can also be incorporated into the structure of these prodrugs or their active moieties to facilitate different types of in vivo and in vitro studies. mdpi.com The choice of isotope depends on the specific research question, the desired imaging modality (e.g., autoradiography, PET, SPECT), and the chemical feasibility of the synthesis. nih.gov

Development of Chemical Probes for PBP Profiling and Bacterial Target Identification

Chemical probes are powerful tools in chemical biology for studying the function and activity of proteins within their native cellular environment. ox.ac.uk For beta-lactam antibiotics, fluorescently or biotin-labeled derivatives can be used as probes to identify and profile their target enzymes, the Penicillin-Binding Proteins (PBPs). nih.gov

Fluorescent Probes: Fluorescently labeled beta-lactams allow for the visualization of PBP activity and localization in living bacterial cells using fluorescence microscopy. nih.gov For example, a fluorescent analog of penicillin, Bocillin-FL, is commercially available and labels a broad range of PBPs. More selective probes can be designed based on the structures of specific antibiotics. A fluorescent probe derived from Mecillinam could be synthesized to specifically target and visualize PBP2, providing insights into its role in bacterial cell wall synthesis and morphology. nih.gov

Biotinylated Probes: Biotinylated beta-lactam probes can be used for the affinity-based enrichment and identification of PBPs from complex protein lysates. After labeling, the biotinylated PBPs can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry. This approach can provide a comprehensive profile of the PBPs that interact with a particular beta-lactam antibiotic. nih.gov The synthesis of a biotinylated Pivampicillin or Mecillinam analogue would enable the specific pull-down and identification of their PBP targets.

| Probe Type | Application | Information Gained |

| Fluorescent Mecillinam Analogue | Fluorescence Microscopy | Real-time visualization of PBP2 localization and dynamics in live bacteria. |

| Biotinylated Ampicillin Analogue | Affinity Purification and Mass Spectrometry | Identification of the full spectrum of PBPs that bind to Ampicillin. |

| Click-Chemistry Enabled Probes | Versatile Labeling | Allows for the attachment of various reporter tags (e.g., fluorophores, biotin) for diverse applications. |

Computational Chemistry and Biophysical Characterization

Molecular Docking and Dynamics Simulations for Active Moiety-PBP Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding interactions between small molecules (ligands) and biological targets, such as proteins. These techniques are widely applied in the study of antibiotic interactions with PBPs to understand binding modes, estimate binding affinities, and identify key residues involved in the interaction.

Ampicillin (B1664943) and mecillinam (B1665348), the active metabolites of pivampicillin (B1678493) and pivmecillinam (B1664848), are known to inhibit bacterial cell wall synthesis by binding to and inactivating PBPs. guidetopharmacology.orgdsmz.dewikidoc.orgwikipedia.orgfishersci.ptmims.comwikipedia.org Mecillinam is noted for its specific affinity for PBP2 in Gram-negative bacteria. wikidoc.orgwikipedia.orgfishersci.ptmims.comwikipedia.org Ampicillin interacts with various PBPs, including PBP4 in Escherichia coli. guidetopharmacology.orgdsmz.demims.com

Molecular docking studies have been employed to explore the potential binding modes of antibiotic inhibitors, including beta-lactams, to PBPs. For instance, a study utilized molecular docking to examine the intermolecular interactions between antibiotic inhibitors, such as pivmecillinam, and PBP6 from Shigella sonnei. While the study was conducted, specific detailed outcomes regarding the binding affinity or pose of pivmecillinam were not available in the provided information. Molecular docking has also been used in the screening of ampicillin derivatives to identify potential inhibitors of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).

Experimental techniques, often used in conjunction with computational studies, provide valuable data on PBP binding. For example, studies using fluorescent penicillin derivatives like Bocillin FL, followed by SDS-PAGE and fluorimaging, have been used to determine the binding profiles and affinities of beta-lactams, including mecillinam and amoxicillin (B794), to PBPs in bacterial strains such as Klebsiella pneumoniae and Escherichia coli. mims.com These studies can yield quantitative data on binding, such as inhibitory concentrations (IC50 values).

| Compound | Target PBP (in K. pneumoniae) | IC50 (mg/liter) | Reference |

| Mecillinam | PBP2 | <0.0075 | |

| Amoxicillin | PBP2 | Not specified | |

| Amoxicillin | PBP4 | Not specified |

This type of experimental data on PBP binding affinity is crucial for validating computational predictions and guiding the design of new PBP inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity or other properties. QSAR models can be used to predict the properties of new, untested compounds and to guide the design of molecules with improved characteristics. wikipedia.org

In the context of prodrugs like pivampicillin and pivmecillinam, QSAR modeling can be applied to optimize various properties crucial for their efficacy, such as oral absorption, bioavailability, chemical stability, and the rate of conversion to the active drug. wikipedia.orgwikipedia.org By correlating the structural features of different prodrug derivatives with their observed properties, QSAR models can identify the molecular descriptors that are most important for desired characteristics.

QSAR modeling plays a significant role in the lead optimization phase of drug discovery, helping to balance various parameters like potency, selectivity, and pharmacokinetic properties. For prodrugs, this extends to optimizing their delivery and activation characteristics.

Computational Design of Novel Prodrugs and Their Active Metabolites

Computational methods are increasingly employed in the design of novel drugs and prodrugs. Techniques such as molecular orbital theory (e.g., DFT, ab initio) and molecular mechanics calculations allow researchers to predict molecular properties, reaction pathways, and the feasibility of synthesizing new chemical entities. fishersci.pt

The computational design of prodrugs aims to address limitations of the parent drug, such as poor bioavailability, undesirable taste, or lack of targeting, by temporarily modifying its chemical structure. fishersci.ptwikipedia.org Computational approaches can help in selecting appropriate promoieties and linkers that will ensure efficient absorption, distribution, and subsequent cleavage to release the active drug at the target site or systemically.

While specific examples of the computational design of novel prodrugs directly related to pivampicillin or pivmecillinam were not prominent in the search results, computational methods have been applied to the design of prodrugs for other beta-lactam antibiotics like amoxicillin and cephalexin. These studies demonstrate the feasibility of using computational techniques to design prodrugs with improved properties, such as enhanced membrane penetration or masked bitter taste. Furthermore, in silico approaches have been used to design novel ampicillin derivatives with potential inhibitory activity against PBP2a.

Computational design can also focus on prodrugs that undergo activation via intramolecular processes, eliminating the reliance on enzymatic cleavage and potentially offering more predictable release kinetics. The application of these computational design strategies holds promise for developing improved prodrug forms of existing antibiotics and designing entirely new antibacterial agents.

Spectroscopic and Calorimetric Studies of Ligand-Target Binding Interactions

Spectroscopic and calorimetric techniques provide experimental data on the binding interactions between molecules, offering insights into the thermodynamics and kinetics of complex formation, as well as conformational changes induced by binding. These methods are valuable for characterizing the interaction of antibiotics with their protein targets and the behavior of prodrugs. guidetopharmacology.orgdsmz.dewikidoc.org

Spectroscopic methods, such as fluorescence spectroscopy, circular dichroism (CD), and UV-Vis absorption spectroscopy, can monitor changes in the electronic or structural properties of a protein or ligand upon binding, providing information on binding affinity and stoichiometry. guidetopharmacology.org Infrared (IR) spectroscopy can provide details about the vibrational modes of molecules and their interactions, useful in characterizing molecular complexes.

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), directly measure the heat changes associated with molecular binding events. wikidoc.org ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy, entropy, and binding affinity. wikidoc.org DSC can assess the thermal stability of proteins and how it is affected by ligand binding. wikidoc.org

In the context of PBP-antibiotic interactions, spectroscopic methods involving fluorescently labeled beta-lactams, such as Bocillin FL, are commonly used to study PBP binding and determine binding affinities (e.g., IC50 values), as mentioned earlier. mims.com These assays provide direct experimental evidence of the interaction between the active antibiotic and its PBP targets.

While detailed calorimetric studies specifically on the binding of ampicillin or mecillinam to purified PBPs were not prominently found in the search results, these techniques are generally applicable to studying protein-ligand interactions. Studies have utilized FTIR and DSC to characterize the properties of formulations containing active metabolites, such as amoxicillin in electrospun mats, providing insights into the physical state and potential release characteristics of the drug. Furthermore, infrared spectroscopy has been used in conjunction with computational methods to study interactions relevant to prodrug formulation, such as the formation of inclusion complexes of pivampicillin with cyclodextrins.

Future Research Directions and Unmet Needs in Prodrug Based Antimicrobial Chemistry

Development of Novel Prodrug Scaffolds for Enhanced Bioactivation in Resistant Bacterial Strains

A primary challenge in antimicrobial therapy is ensuring the drug reaches its target in sufficient concentrations, especially in resistant bacteria. Future research is focused on creating new prodrug scaffolds that are specifically activated by enzymes unique to resistant bacteria.

One of the most prevalent resistance mechanisms in bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like ampicillin (B1664943). nih.gov An innovative strategy turns this defense mechanism into a vulnerability. nih.gov Researchers are designing novel β-lactam prodrugs that are specifically cleaved and activated by β-lactamases. nih.govmdpi.com This approach ensures that the active, cytotoxic component is released only within the resistant bacteria, leading to their selective suppression while leaving non-resistant bacteria, including beneficial microbiota, unharmed. duke.edunih.gov

Recent studies have explored cephalosporin-based scaffolds for this purpose. A cephalosporin core can be modified to link to a potent antibacterial agent, such as ciprofloxacin. nih.gov This conjugate remains inactive until a β-lactamase enzyme in a resistant bacterium cleaves the cephalosporin's β-lactam ring, releasing the active antibiotic inside the target cell. nih.govnih.gov This "Trojan horse" strategy represents a significant leap forward in targeting drug-resistant pathogens.

Table 1: Examples of Prodrug Scaffolds and Their Activation Mechanisms

| Prodrug Scaffold Type | Activation Trigger | Therapeutic Advantage | Example Parent Drug(s) |

|---|---|---|---|

| Acyloxymethyl Esters | Host Esterases | Enhanced Oral Bioavailability | Ampicillin (from Pivampicillin) |

| β-Lactamase-Cleavable Conjugates | Bacterial β-Lactamase | Targeted Release in Resistant Bacteria | Ciprofloxacin, Nitric Oxide Donors |

| Siderophore Conjugates | Bacterial Iron Uptake Systems | Enhanced Uptake into Bacteria | Various Antibiotics |

Strategies for Overcoming Specific Bacterial Resistance Mechanisms through Prodrug Modification

Beyond leveraging β-lactamases for activation, prodrug modifications are being designed to overcome other specific resistance mechanisms. Key strategies include enhancing drug accumulation and evading efflux pumps.

Evading Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Prodrugs can be designed to be poor substrates for these pumps. By masking the structural features recognized by the pump, the prodrug can enter the cell and accumulate, being converted to the active form intracellularly, thus overwhelming the efflux mechanism.

Targeting Specific Penicillin-Binding Proteins (PBPs): Bacteria can also develop resistance by altering their Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. nih.gov The active form of Pivmecillinam (B1664848), mecillinam (B1665348), has a unique mechanism of action, showing high specificity for PBP-2 in Gram-negative bacteria. oup.com This is different from most other β-lactams that target other PBPs. oup.com Future prodrug design could focus on creating molecules that, once activated, release active agents targeting these less common or mutated PBPs, thereby circumventing resistance. Research into non-β-lactam inhibitors of PBPs is also a promising avenue to create drugs not susceptible to β-lactamases. researchgate.net

Combination Prodrugs: Another strategy involves creating a single prodrug molecule that, upon activation, releases two different therapeutic agents. For instance, a prodrug could release a β-lactam antibiotic and a β-lactamase inhibitor simultaneously, a concept that could be more efficient than administering two separate drugs.

Exploration of New Biological Targets and Mechanisms Amenable to Prodrug Strategies

While PBPs are the traditional targets for β-lactam antibiotics, the search for new antibacterial targets is critical to overcoming resistance. nih.govnih.gov Prodrugs can be instrumental in delivering inhibitors to these novel targets.

Potential new targets include enzymes involved in essential bacterial pathways that are distinct from those in humans, such as:

Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, the outer membrane's LPS layer is crucial for survival and acts as a barrier to many antibiotics. drugdiscoverynews.com Enzymes like WaaL, involved in the final steps of LPS assembly, are promising targets. A prodrug could be designed to deliver an inhibitor of this enzyme, weakening the bacterial outer membrane and making it susceptible to other antibiotics or the host immune system. drugdiscoverynews.com

Bacterial Cell Division: Proteins like FtsZ are essential for bacterial cell division and represent a novel antibiotic target. nih.gov Developing prodrugs that can effectively deliver inhibitors of these proteins is an active area of research.

Virulence Factors: Instead of killing the bacteria directly, some strategies aim to disarm them by targeting virulence factors. Prodrugs could be used to deliver inhibitors of bacterial toxins or secretion systems, reducing the pathogen's ability to cause disease.

The versatility of the β-lactam ring suggests it can be adapted to inhibit a wider range of enzymes beyond traditional PBPs, opening up new possibilities for drug development. nih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Prodrug Design and Optimization

The design and optimization of prodrugs is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). nih.govhealthleadersmedia.com These computational tools are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties and activities.

Key applications of AI/ML in prodrug design include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their experimental activities to predict the bioactivity of new, untested molecules against targets like β-lactamases. researchgate.net This allows researchers to screen virtual libraries of millions of compounds and prioritize the most promising candidates for synthesis and testing.

De Novo Design: AI models can generate entirely new molecular structures with desired properties. For example, a model could be tasked with designing a prodrug scaffold that is likely to be cleaved by a specific bacterial enzyme while remaining stable in human plasma.

Pharmacokinetic Prediction: AI can predict the absorption, distribution, metabolism, and excretion (ADME) properties of potential prodrugs, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. This can reduce the high failure rate of drug candidates in later clinical stages. nih.gov

Recent studies have shown that AI can successfully guide the modification of existing molecules to create safer and more effective versions, demonstrating the potential to engineer novel prodrugs with enhanced selectivity and reduced toxicity.

Interdisciplinary Approaches in Prodrug Chemistry and Microbiology Research

Combating the global threat of antimicrobial resistance requires a concerted, interdisciplinary effort. northwestern.edu The development of next-generation prodrugs is not solely a task for medicinal chemists but necessitates collaboration across multiple fields:

Microbiology and Genomics: Identifying new bacterial targets and understanding resistance mechanisms at a molecular level is crucial for designing targeted prodrugs.

Structural Biology: High-resolution structural studies of target enzymes, such as PBPs and β-lactamases, provide essential insights for structure-based drug design. nih.gov

Computational Chemistry and Data Science: As discussed, AI/ML and molecular modeling are indispensable tools for accelerating the design and optimization process. frontiersin.org

Clinical Medicine: Collaboration with clinicians is vital to understand the unmet medical needs and to design clinical trials that can effectively evaluate new prodrug therapies. researchgate.net

By integrating expertise from these diverse fields, researchers can create a more efficient pipeline for the discovery, development, and clinical implementation of novel antimicrobial prodrugs, offering new hope in the fight against resistant bacteria. northwestern.edu

Q & A

Q. What is the chemical structure of Miraxid, and how does its synthesis pathway influence pharmacological activity?

this compound (CAS 98445-47-7) is a complex bicyclic compound with the IUPAC name 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester. Its synthesis involves esterification and amidation steps critical for stability and bioavailability. Researchers should prioritize purity validation via HPLC and NMR, as structural deviations can alter antimicrobial efficacy .

Q. What are the primary pharmacological mechanisms of this compound, and how do in vitro models compare to in vivo efficacy?

this compound’s β-lactamase inhibitory activity enhances antibiotic potency. In vitro studies often use Staphylococcus aureus and Escherichia coli strains to measure minimum inhibitory concentrations (MICs), while in vivo models (e.g., murine infection studies) assess pharmacokinetic parameters like half-life and tissue penetration. Discrepancies between models may arise from metabolic differences, requiring cross-validation using LC-MS for plasma concentration analysis .

Advanced Research Questions

Q. How can experimental design address challenges in this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profiling?

PK/PD studies require controlled variables such as dosage intervals, renal clearance rates, and protein binding. Use population pharmacokinetic modeling (e.g., NONMEM) to account for inter-subject variability. Include control groups receiving Augmentin (amoxicillin/clavulanate) for comparative efficacy analysis, ensuring blinding to reduce bias. Data should be stratified by demographic factors (age, weight) to identify subpopulation responses .

Q. What methodologies resolve contradictions in this compound’s clinical efficacy data across studies?

Contradictions often stem from heterogeneous patient cohorts or inconsistent dosing. Apply systematic review frameworks (PRISMA guidelines) to aggregate data, followed by meta-regression to isolate confounding variables (e.g., comorbidities, antibiotic resistance rates). For qualitative contradictions (e.g., patient-reported outcomes), triangulate data via mixed-methods analysis combining surveys and biomarker assays .

Q. How can researchers ensure methodological rigor in this compound’s preclinical toxicity studies?

Follow OECD guidelines for acute/chronic toxicity testing, including histopathological examinations of liver and kidney tissues. Use in silico tools like ProTox-II to predict organ-specific toxicity, complemented by Ames tests for mutagenicity. Report LD₅₀ values with 95% confidence intervals and adhere to ARRIVE 2.0 guidelines for animal study transparency .

Q. What cross-disciplinary approaches enhance this compound’s structure-activity relationship (SAR) analysis?

Integrate computational chemistry (molecular docking with β-lactamase enzymes) and synthetic organic chemistry to modify ester/amide groups. Validate predictions via crystallography (e.g., X-ray diffraction of enzyme-inhibitor complexes) and correlate binding affinity (ΔG values) with MICs. Cross-disciplinary teams should align hypotheses using shared data repositories (e.g., Zenodo) .

Q. How do ethical considerations shape this compound’s clinical trial design?

Obtain informed consent with explicit disclosure of β-lactam allergy risks. For pediatric trials, use age-appropriate assent forms and monitor adverse events via DSMBs (Data Safety Monitoring Boards). Adhere to Good Clinical Practice (GCP) standards for data integrity and include placebo arms only when ethically justified .

Methodological Guidance

Q. How should researchers structure the Results and Discussion sections for this compound studies?

Follow IMRaD format: Present results thematically (e.g., "Antimicrobial Efficacy," "Toxicity Profile") using tables/figures with descriptive captions. In Discussion, link findings to hypotheses (e.g., "this compound’s ester group enhances stability compared to clavulanate") and contrast with prior work (e.g., Augmentin trials). Address limitations (e.g., sample size) and propose mechanistic studies to resolve unanswered questions .

Q. What are best practices for visualizing this compound’s experimental data?

Use heatmaps for MIC distributions across bacterial strains and Kaplan-Meier curves for survival studies. Avoid overcrowded figures; instead, use supplementary materials for raw data. For chemical structures, employ ChemDraw with IUPAC nomenclature and atomic numbering. Ensure colorblind-friendly palettes in spectra/chromatograms .

How can theoretical frameworks strengthen this compound-related research questions?

Ground questions in established theories (e.g., time-kill kinetics for bactericidal activity) and use PICOT (Population, Intervention, Comparison, Outcome, Time) for clinical queries. For example: In immunocompromised adults (P), does this compound (I) reduce infection recurrence rates (O) compared to Augmentin (C) over 6 months (T)? .

Q. What methodologies support long-term stability studies of this compound formulations?

Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via UPLC-MS and correlate with potency loss using regression models. For lyophilized formulations, assess reconstitution time and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.